molecular formula C13H20O2 B12550447 Phenol, 4-butoxy-2,3,6-trimethyl- CAS No. 148081-69-0

Phenol, 4-butoxy-2,3,6-trimethyl-

Cat. No.: B12550447
CAS No.: 148081-69-0
M. Wt: 208.30 g/mol
InChI Key: MYRYIFIFOOHOBP-UHFFFAOYSA-N
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Description

Phenol, 4-butoxy-2,3,6-trimethyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with butoxy and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-butoxy-2,3,6-trimethyl- typically involves the alkylation of 2,3,6-trimethylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Phenol, 4-butoxy-2,3,6-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-butoxy-2,3,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Phenol, 4-butoxy-2,3,6-trimethyl- is characterized by its aromatic structure with substituents that enhance its reactivity and solubility. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.

Applications in Pharmaceuticals

2.1 Drug Formulation

Phenol derivatives are often used in drug formulation due to their antimicrobial properties. The compound can serve as a preservative or stabilizing agent in pharmaceutical products. Its ability to inhibit bacterial growth ensures the longevity and safety of medications.

2.2 Research Studies

Recent studies have explored the potential of phenolic compounds as therapeutic agents. For instance, research has indicated that certain phenolic derivatives exhibit anti-inflammatory and antioxidant activities, which can be beneficial in treating chronic diseases .

Agricultural Applications

3.1 Pesticides and Herbicides

Phenol, 4-butoxy-2,3,6-trimethyl- is utilized in the formulation of pesticides and herbicides. Its effectiveness as a biocide makes it suitable for protecting crops from pests and diseases. The compound's application leads to improved crop yields and reduced agricultural losses.

3.2 Case Study: Efficacy in Crop Protection

A study conducted on the efficacy of phenolic compounds in pest control demonstrated significant reductions in pest populations when applied to crops. This highlights the importance of phenolic compounds in sustainable agriculture practices .

Industrial Applications

4.1 Manufacturing Processes

In industrial settings, phenol derivatives are employed as intermediates in the production of plastics and resins. The compound's properties facilitate its use in creating durable materials that are resistant to heat and chemicals.

4.2 Use in Coatings and Adhesives

Phenol, 4-butoxy-2,3,6-trimethyl- is also used in formulating coatings and adhesives due to its excellent adhesion properties. It enhances the performance of these materials by improving their resistance to environmental factors .

Environmental Impact and Safety Considerations

While the applications of phenol derivatives are extensive, it is essential to consider their environmental impact. Regulatory bodies monitor the use of such compounds to ensure they do not pose risks to human health or ecosystems.

5.1 Safety Assessments

Safety assessments have been conducted to evaluate the potential risks associated with phenolic compounds in consumer products. These assessments focus on exposure levels and potential toxicity .

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsDrug formulationAntimicrobial properties
AgriculturePesticidesCrop protection
Industrial ManufacturingPlastics and adhesivesDurability and chemical resistance

Case Studies Summary

  • Pharmaceutical Efficacy : Investigated the anti-inflammatory effects of phenolic compounds.
  • Agricultural Impact : Demonstrated significant pest reduction using phenolic-based pesticides.
  • Industrial Applications : Evaluated the performance enhancements in coatings using phenol derivatives.

Mechanism of Action

The mechanism of action of Phenol, 4-butoxy-2,3,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,3,6-trimethyl-
  • Phenol, 4-methoxy-2,3,6-trimethyl-
  • Phenol, 2,4,6-trimethyl-

Uniqueness

Phenol, 4-butoxy-2,3,6-trimethyl- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other trimethylphenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

148081-69-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-butoxy-2,3,6-trimethylphenol

InChI

InChI=1S/C13H20O2/c1-5-6-7-15-12-8-9(2)13(14)11(4)10(12)3/h8,14H,5-7H2,1-4H3

InChI Key

MYRYIFIFOOHOBP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C(=C1)C)O)C)C

Origin of Product

United States

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